molecular formula C5H6N2O B1272046 5-Aminopyridin-3-ol CAS No. 3543-01-9

5-Aminopyridin-3-ol

Cat. No.: B1272046
CAS No.: 3543-01-9
M. Wt: 110.11 g/mol
InChI Key: YZSGZMGPVYECOU-UHFFFAOYSA-N
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Description

5-Aminopyridin-3-ol is an organic compound with the molecular formula C5H6N2O. It is a derivative of pyridine, featuring an amino group at the 5-position and a hydroxyl group at the 3-position on the pyridine ring.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

5-Aminopyridin-3-ol plays a significant role in biochemical reactions, particularly in the modulation of enzyme activities and protein interactions. It interacts with enzymes such as phosphoinositide-3-kinase (PI3K) and proteins involved in cell signaling pathways. The nature of these interactions often involves the inhibition or activation of enzymatic activities, which can lead to alterations in cellular processes. For instance, this compound has been shown to inhibit the differentiation of Th1 and Th17 cells, which are crucial in immune responses .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been observed to inhibit the differentiation of Th1 and Th17 cells, thereby reducing inflammation and autoimmune responses . Additionally, it affects the adhesion of monocytes to epithelial cells, which is a critical step in the inflammatory response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, it inhibits the activity of PI3K, which is involved in various signaling pathways. This inhibition can result in decreased production of pro-inflammatory cytokines and reduced cell proliferation . Furthermore, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound in laboratory settings are crucial for its long-term effects on cellular function. Studies have shown that this compound remains stable under controlled conditions, but its effects can vary over time. In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to sustained inhibition of inflammatory responses and modulation of cellular activities

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it has been shown to effectively inhibit inflammatory responses without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including convulsions and neurotoxicity . These threshold effects highlight the importance of dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. It affects metabolic flux and metabolite levels by modulating the activity of key enzymes such as PI3K . This modulation can lead to changes in the production of metabolic intermediates and the overall metabolic state of the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It is readily absorbed through the skin and gastrointestinal tract, allowing for widespread distribution in the body . Within cells, this compound can interact with transport proteins that facilitate its movement to specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, this compound may localize to the nucleus, where it can influence gene expression and other nuclear processes . Its localization can also affect its interactions with other biomolecules and its overall efficacy in modulating cellular activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminopyridin-3-ol can be achieved through several methods. One common approach involves the oxyfunctionalization of pyridine derivatives using whole cells of Burkholderia sp. MAK1. This biocatalytic method is advantageous due to its regioselectivity and efficiency .

Industrial Production Methods

Industrial production of this compound typically involves chemical synthesis routes. These methods may include the use of specific reagents and catalysts to achieve the desired functionalization of the pyridine ring. detailed industrial production methods are often proprietary and not widely disclosed.

Chemical Reactions Analysis

Types of Reactions

5-Aminopyridin-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction pathway.

Major Products Formed

The major products formed from these reactions include various substituted pyridines, which can have different functional groups replacing the hydroxyl or amino groups. These products are valuable intermediates in the synthesis of pharmaceuticals and other biologically active compounds .

Scientific Research Applications

5-Aminopyridin-3-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Compounds similar to 5-Aminopyridin-3-ol include:

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its combination of an amino group at the 5-position and a hydroxyl group at the 3-position allows for unique interactions and reactivity compared to other similar compounds.

Properties

IUPAC Name

5-aminopyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O/c6-4-1-5(8)3-7-2-4/h1-3,8H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZSGZMGPVYECOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376550
Record name 5-aminopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

110.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3543-01-9
Record name 5-aminopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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